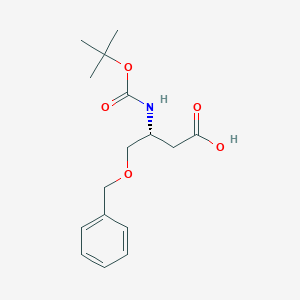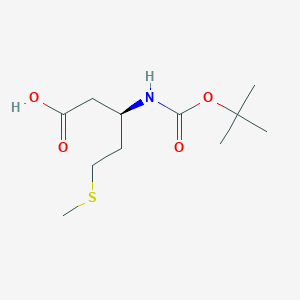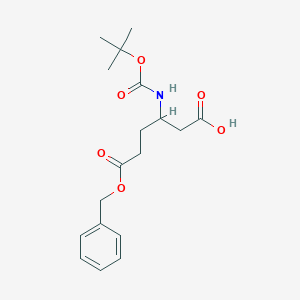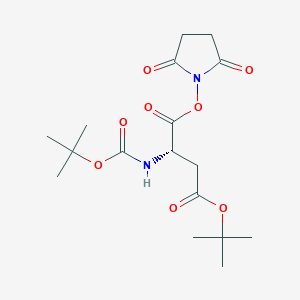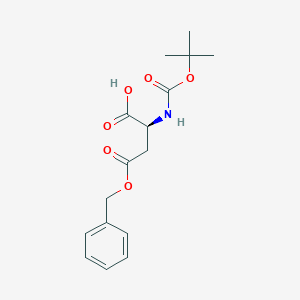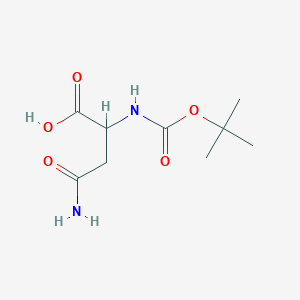
Boc-D-Tyr(2-Br-Z)-OH
Vue d'ensemble
Description
Boc-D-Tyr(2-Br-Z)-OH, also known as N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-D-tyrosine, is a D-tyrosine derivative utilized in Boc Solid Phase Peptide Synthesis (SPPS) . It has a molecular formula of C22H24BrNO7 and a molar mass of 494.33 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Hill Formula C22H24BrNO7 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It has a melting point of 90 - 95 °C . It’s soluble in dichloromethane (2 mmol in 2 ml CH2Cl2) .Applications De Recherche Scientifique
Orthogonal Coupling of Peptide Segments : Boc-Cys(S-Pyr)-OH, a derivative related to Boc-D-Tyr(2-Br-Z)-OH, was used to facilitate the formation of heterodisulfide bonds in peptide synthesis, demonstrating its utility in constructing complex peptide structures (Huang & Carey, 2009).
Esterification Studies : N-t-butyloxycarbonyl-tyrosine (Boc-Tyr-OH), another closely related compound, was studied for its reactivity in esterification processes catalyzed by alpha-chymotrypsin, highlighting its importance in understanding enzyme mechanisms and kinetics (Theobaldo et al., 1991).
NMR Spectroscopy of Carboxylic Group : Research on Boc-[17O]Tyr(2,6-diClBzl)-OH provided insights into the 17O NMR spectroscopy of carboxylic groups, which is essential for understanding the structure and dynamics of organic and biomolecules (Tsikaris et al., 2000).
Chemo-Enzymatic Synthesis of Peptides : Boc-Trp-Phe-NH2, structurally related to this compound, was used in the chemo-enzymatic synthesis of Endomorphin-1, an effective analgesic. This demonstrates the role of Boc-protected amino acids in synthesizing biologically active peptides (Sun et al., 2011).
Peptide Analogs Synthesis for Biological Evaluation : The synthesis of Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester, related to this compound, and its analogs were studied for their ability to interact with cholecystokinin receptors, demonstrating the use of such compounds in developing new pharmaceuticals (Amblard et al., 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
47689-67-8 | |
| Record name | L-Tyrosine, O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047689678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



